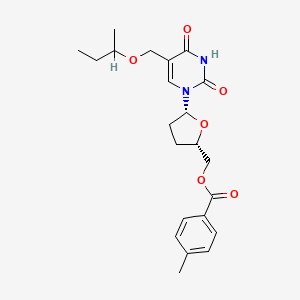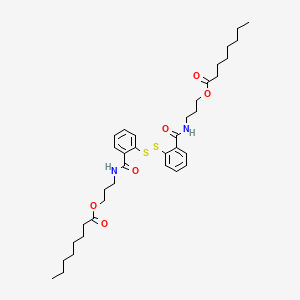
3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate is a complex organic compound characterized by its unique structure, which includes disulfide bonds and octanoyloxypropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate typically involves multiple steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two phenyl groups. This can be achieved through the oxidation of thiol groups using oxidizing agents such as iodine or hydrogen peroxide.
Attachment of the Carbamoyl Group: The next step involves the attachment of the carbamoyl group to the phenyl ring. This can be done using carbamoyl chloride in the presence of a base such as triethylamine.
Introduction of the Octanoyloxypropyl Group: The final step involves the esterification of the propyl group with octanoic acid. This can be achieved using a catalyst such as sulfuric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can also be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the octanoyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Bases: Triethylamine, sodium hydroxide.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s disulfide bond can be exploited for studying redox reactions and protein folding. It can also serve as a model compound for understanding the behavior of disulfide bonds in biological systems.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. The octanoyloxypropyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and deliver therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the formulation of specialty chemicals and coatings.
Mécanisme D'action
The mechanism by which 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes such as protein folding and signal transduction. The compound can interact with thiol groups in proteins, leading to the formation or breaking of disulfide bonds, thereby affecting protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl decanoate
- 3-((2-((2-(N-(3-Hexanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexanoate
Uniqueness
Compared to similar compounds, 3-((2-((2-(N-(3-Octanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octanoate is unique due to its specific chain length of the octanoyloxypropyl group. This specific chain length can influence the compound’s lipophilicity, reactivity, and overall biological activity, making it particularly suitable for certain applications in drug delivery and material science.
Propriétés
Numéro CAS |
88848-52-6 |
|---|---|
Formule moléculaire |
C36H52N2O6S2 |
Poids moléculaire |
672.9 g/mol |
Nom IUPAC |
3-[[2-[[2-(3-octanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl octanoate |
InChI |
InChI=1S/C36H52N2O6S2/c1-3-5-7-9-11-23-33(39)43-27-17-25-37-35(41)29-19-13-15-21-31(29)45-46-32-22-16-14-20-30(32)36(42)38-26-18-28-44-34(40)24-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-28H2,1-2H3,(H,37,41)(H,38,42) |
Clé InChI |
FZSXSMIAYRUPFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


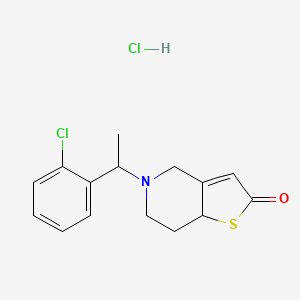
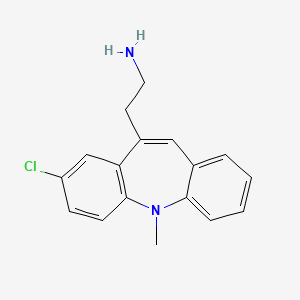

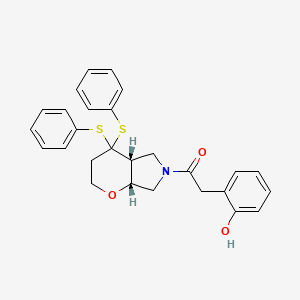

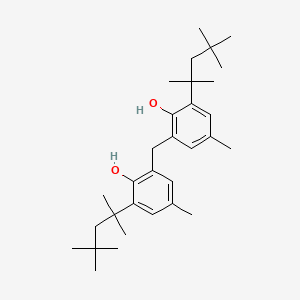
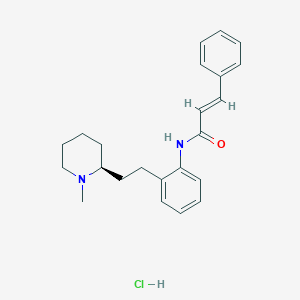
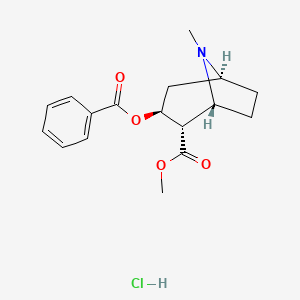
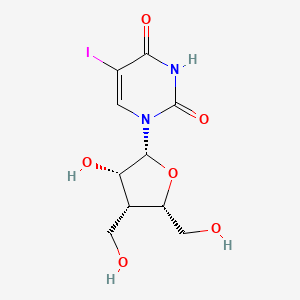
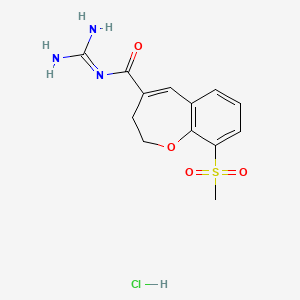
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
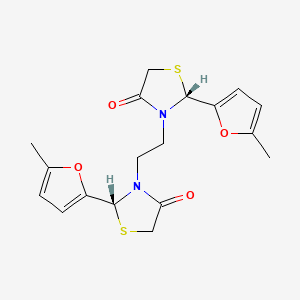
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
